molecular formula C6H10O3S B14593175 6-Oxo-6-sulfanylhexanoic acid CAS No. 61260-13-7

6-Oxo-6-sulfanylhexanoic acid

Cat. No.: B14593175
CAS No.: 61260-13-7
M. Wt: 162.21 g/mol
InChI Key: KEYFYCFLITUULJ-UHFFFAOYSA-N
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Description

6-Oxo-6-sulfanylhexanoic acid is a medium-chain fatty acid that carries an oxo group at position 6 and a sulfanyl group at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for synthesizing 6-oxo-6-sulfanylhexanoic acid involves the reaction of 6-sulfanylhexanoic acid with appropriate oxidizing agents. For instance, the Knorr reaction can be applied to synthesize pyrazole derivatives using 6-sulfanylhexanoic acid hydrazides . Another method involves the enzymatic oxidation of 6-aminohexanoic acid using ω-amino group-oxidizing enzymes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the enzymatic method mentioned above could be scaled up for industrial applications, given its efficiency and the availability of the starting materials.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-6-sulfanylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like thiols and amines can react with the sulfanyl group under mild conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Hydroxyhexanoic acids.

    Substitution: Various substituted hexanoic acids.

Scientific Research Applications

6-Oxo-6-sulfanylhexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-oxo-6-sulfanylhexanoic acid involves its interaction with various molecular targets. The oxo group can participate in hydrogen bonding and other interactions, while the sulfanyl group can form disulfide bonds. These interactions can affect enzyme activity and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Oxohexanoic acid: Lacks the sulfanyl group, making it less reactive in certain substitution reactions.

    6-Sulfanylhexanoic acid: Lacks the oxo group, affecting its oxidation and reduction reactions.

Uniqueness

6-Oxo-6-sulfanylhexanoic acid is unique due to the presence of both oxo and sulfanyl groups at the same position, allowing it to participate in a wider range of chemical reactions and making it a versatile compound for various applications .

Properties

CAS No.

61260-13-7

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

6-oxo-6-sulfanylhexanoic acid

InChI

InChI=1S/C6H10O3S/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)

InChI Key

KEYFYCFLITUULJ-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)S)CC(=O)O

Origin of Product

United States

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